molecular formula C14H23N3OS B2995068 1-(3-(diethylamino)propyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 920158-38-9

1-(3-(diethylamino)propyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2995068
CAS RN: 920158-38-9
M. Wt: 281.42
InChI Key: LXVOOAHUDPNJQB-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative, which is a class of organic compounds that include several important biomolecules, such as the nucleobases cytosine, thymine, and uracil . The presence of the diethylamino group and the thioxo group suggest that this compound might have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The diethylamino group would be attached to one of the carbon atoms of the pyrimidine ring, and the thioxo group would be attached to the carbon atom adjacent to one of the nitrogen atoms .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the compound would likely be influenced by the electron-donating diethylamino group and the electron-withdrawing thioxo group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the diethylamino group could make the compound basic, while the thioxo group could make it more reactive. The compound’s solubility, melting point, and other physical properties would depend on the specific arrangement of these groups .

Scientific Research Applications

Solid-Phase Peptide Synthesis

This compound, also known as 3-(diethylamino)propylamine (DEAPA), has been reported as an effective replacement for piperidine in removing Fmoc groups during solid-phase peptide synthesis . This makes it a safer and greener base for this process .

Thermo-Responsive Polymers

Thermo-responsive poly(N-[3-(diethylamino)propyl]methacrylamide)s were synthesized using this compound. The molar masses of the samples were 33,000–35,000 g∙mol−1 . These polymers are flexible chain polymers and their behavior in buffer solutions was analyzed .

pH-Responsive Polymers

The same polymers mentioned above also exhibit pH-responsive behavior . The phase separation temperatures of these polymers decrease as pH increases .

Drug Delivery Systems

Due to their thermo- and pH-responsive properties, these polymers could potentially be used in drug delivery systems . The polymers could encapsulate drugs and release them in response to changes in temperature or pH .

Nanomedicine

Polymersomes, vesicular nanostructures enclosed by a bilayer-membrane self-assembled from amphiphilic block copolymers, have found various applications in different research fields such as nanomedicine . The compound could potentially be used in the synthesis of these polymersomes .

Biomimetic Nanoreactors

Permeable polymersomes, which can be fabricated using this compound, have applications in the field of biomimetic nanoreactors . These nanoreactors mimic biological systems and can carry out chemical reactions in a controlled environment .

Future Directions

The study and development of new pyrimidine derivatives is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and agriculture . This compound, with its unique combination of functional groups, could be an interesting subject for future research.

properties

IUPAC Name

1-[3-(diethylamino)propyl]-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS/c1-3-16(4-2)9-6-10-17-12-8-5-7-11(12)13(19)15-14(17)18/h3-10H2,1-2H3,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVOOAHUDPNJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C2=C(CCC2)C(=S)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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